(Z)-Stereochemical Identity Confers Exclusive Access to the Bioactive (Z)-4,4,4-Trifluoro-3-phenylbut-2-enoic Acid Pharmacophore
Ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate is the sole ester precursor that yields the (Z)-configured 4,4,4-trifluoro-3-phenylbut-2-enoic acid upon hydrolysis, preserving the critical (Z)-geometry. By contrast, the (E)-ester (CAS 10075-06-6) furnishes the (E)-acid (compound 16 in Turnbull et al., 2017), which adopts a different spatial arrangement of the phenyl and trifluoromethyl groups. The (E)-acid was characterized as an allosteric USP7 binding fragment, but the (Z)-acid—accessible only from the (Z)-ester—provides a distinct pharmacophoric shape that may exhibit differential binding to USP7 or other targets .
| Evidence Dimension | Olefin geometry and pharmacological scaffold identity |
|---|---|
| Target Compound Data | (Z)-configuration at the 2-ene position; yields (Z)-4,4,4-trifluoro-3-phenylbut-2-enoic acid |
| Comparator Or Baseline | (E)-ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate (CAS 10075-06-6); yields (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid (compound 16) |
| Quantified Difference | Stereochemically distinct pharmacophores; E/Z isomerization not feasible under standard synthetic conditions |
| Conditions | Hydrolysis (LiOH, THF/H2O, RT) as described in Turnbull et al. (2017) |
Why This Matters
Procuring the (Z)-ester is the only route to obtain the (Z)-acid scaffold for structure–activity relationship studies that require stereochemical integrity.
- [1] Turnbull, A.P., et al. (2017). Discovery and characterization of highly potent and selective allosteric USP7 inhibitors. Nature Chemical Biology, 13, 1208–1215. View Source
